molecular formula C10H10O2 B1276167 1-(1-Benzofuran-2-yl)ethanol CAS No. 99058-80-7

1-(1-Benzofuran-2-yl)ethanol

Cat. No. B1276167
CAS RN: 99058-80-7
M. Wt: 162.18 g/mol
InChI Key: SCLFEKBHGKCUPA-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)ethanol is a compound that has garnered attention due to its potential as a chiral building block for natural products and pharmaceuticals. The interest in this compound is reflected in various studies focusing on its synthesis and properties. For instance, the research on the palladium-catalyzed carbonylative synthesis of benzofuran derivatives highlights the relevance of benzofuran structures in chemical synthesis . Additionally, the kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols using lipase-catalyzed reactions underscores the importance of obtaining enantiomerically pure forms of such compounds, which are crucial for the pharmaceutical industry . Furthermore, the green synthesis approach using whole-cell biocatalysts for producing enantiopure (S)-1-(benzofuran-2-yl)ethanol demonstrates the shift towards more environmentally friendly and sustainable methods in chemical processes .

Synthesis Analysis

The synthesis of benzofuran derivatives, including 1-(1-Benzofuran-2-yl)ethanol, has been explored through various methods. A palladium-catalyzed carbonylative approach has been developed to synthesize benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols, using formic acid as a carbon monoxide source . This method provides a pathway to obtain various benzofuran derivatives, which could potentially be applied to the synthesis of 1-(1-Benzofuran-2-yl)ethanol. Additionally, the kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols through lipase-catalyzed enantiomer selective acylation has been shown to yield highly enantiopure forms of the compound . This enzymatic approach is particularly valuable for producing chiral alcohols that are essential in drug synthesis. Moreover, a green synthesis method using the whole-cell biocatalyst Lactobacillus paracasei has been demonstrated to convert 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol with high stereoselectivity and yield .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 1-(1-Benzofuran-2-yl)ethanol, they do provide insights into the structural aspects of related benzofuran compounds. For example, the crystal structure of a benzofuro[3,2-d]pyrimidin-4(3H)-one derivative has been analyzed, revealing a nearly planar fused-ring system and specific dihedral angles with the central benzene ring . These structural details can be informative when considering the molecular geometry and potential reactivity of 1-(1-Benzofuran-2-yl)ethanol.

Chemical Reactions Analysis

The chemical reactivity of 1-(1-Benzofuran-2-yl)ethanol can be inferred from the reactions involved in its synthesis and resolution. The palladium-catalyzed carbonylative synthesis indicates that 2-hydroxybenzyl alcohols, which are structurally related to 1-(1-Benzofuran-2-yl)ethanol, can undergo intramolecular reactions to form benzofuran-2(3H)-ones . The lipase-catalyzed kinetic resolution suggests that 1-(benzofuran-2-yl)ethanols can be selectively acylated to produce enantiomerically enriched alcohols . These reactions highlight the compound's ability to participate in both metal-catalyzed and enzyme-catalyzed transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(1-Benzofuran-2-yl)ethanol are not explicitly detailed in the provided papers. However, the studies on its synthesis and resolution imply that the compound is amenable to stereoselective reactions, which is a critical property for its application in chiral drug synthesis . The green synthesis approach also suggests that the compound can be produced under mild reaction conditions, which is advantageous for industrial applications . The structural analysis of related benzofuran derivatives provides additional context for understanding the potential intermolecular interactions and solubility characteristics of 1-(1-Benzofuran-2-yl)ethanol .

Scientific Research Applications

Biocatalytic Synthesis

1-(1-Benzofuran-2-yl)ethanol can be synthesized using whole-cell biocatalysts. A study by Şahin (2019) demonstrated the green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei BD87E6. This biocatalytic method offers an eco-friendly approach for producing this compound with high enantiomeric excess.

Kinetic Resolution in Stereochemistry

The compound is used in the kinetic resolution of racemic mixtures to obtain enantiomerically pure forms. Paizs et al. (2003) explored the lipase-catalyzed enantiomer selective acylation of 1-(benzofuran-2-yl)ethanols, yielding highly enantiopure forms. This technique is significant in preparing chiral intermediaries for pharmaceuticals.

Antimicrobial Applications

A study by Idrees et al. (2020) synthesized derivatives integrated with quinoline, pyrazole, and benzofuran moieties, exhibiting in vitro antibacterial activity. This highlights the potential of benzofuran derivatives in antimicrobial applications.

Cytotoxic Studies

Chetan M. Bhalgat et al. (2011) conducted cytotoxic studies on derivatives of 1-(1-Benzofuran-2-yl)ethanol, assessing their efficacy against human cervical cancer cell lines. This research underlines the compound's relevance in exploring new cancer therapies.

properties

IUPAC Name

1-(1-benzofuran-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLFEKBHGKCUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407065
Record name 1-(1-benzofuran-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzofuran-2-yl)ethanol

CAS RN

99058-80-7
Record name 1-(1-benzofuran-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-benzofuran-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Paizs, M Toşa, C Majdik, P Moldovan, L Novák… - Tetrahedron …, 2003 - Elsevier
Enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones 1a–d, 1-(benzofuran-2-yl)-2-hydroxyethanones 4a–c and 2-acetoxy-1-(benzofuran-2-yl)ethanones 3a–c was …
Number of citations: 56 www.sciencedirect.com
V Aldabalde, P Arcia, A Gonzalez… - Green Chemistry Letters …, 2007 - Taylor & Francis
The enzymatic reduction of prochiral heterocyclic ketones by carrot (Daucus carota) root in water afforded the corresponding S-alcohols in accordance with the Prelog's rule. The …
Number of citations: 22 www.tandfonline.com

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